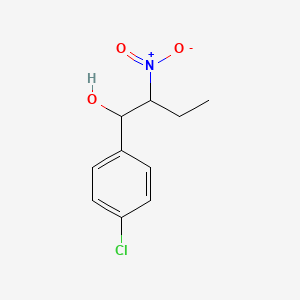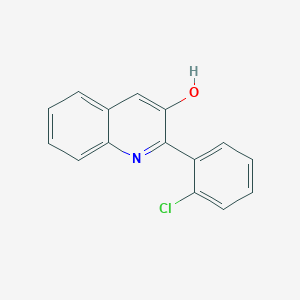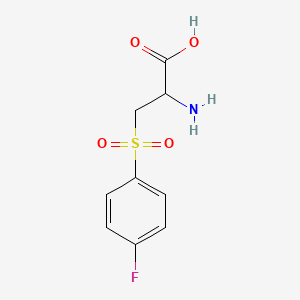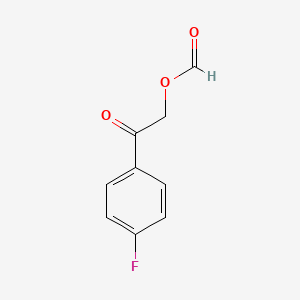![molecular formula C10H17ClN2O B14729527 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea CAS No. 13908-24-2](/img/structure/B14729527.png)
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bicyclo[221]hept-2-yl-3-(2-chloroethyl)urea is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products typically include amines or alcohols.
Hydrolysis: Hydrolysis yields amines and carbon dioxide.
Applications De Recherche Scientifique
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a urea moiety.
Bicyclo[2.2.1]hept-5-en-2-yl acetate: Another derivative with an acetate group.
Bicyclo[2.2.1]hept-2-ylamine: The amine precursor used in the synthesis of the urea derivative.
Uniqueness
1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea is unique due to its combination of a bicyclic structure and a chloroethyl urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
13908-24-2 |
|---|---|
Formule moléculaire |
C10H17ClN2O |
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C10H17ClN2O/c11-3-4-12-10(14)13-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H2,12,13,14) |
Clé InChI |
SYLXUMNNMPYKQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


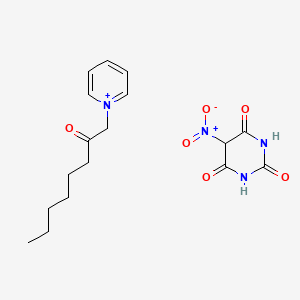
![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)


![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
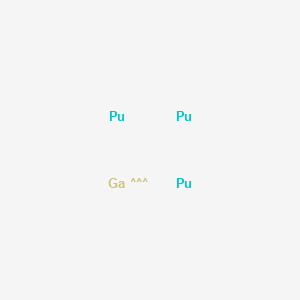


![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
